molecular formula C16H17N5O3 B2843130 1-(PYRAZINE-2-CARBONYL)-N-(4,5,6,7-TETRAHYDRO-2,1-BENZOXAZOL-3-YL)AZETIDINE-3-CARBOXAMIDE CAS No. 1448051-57-7

1-(PYRAZINE-2-CARBONYL)-N-(4,5,6,7-TETRAHYDRO-2,1-BENZOXAZOL-3-YL)AZETIDINE-3-CARBOXAMIDE

Cat. No.: B2843130
CAS No.: 1448051-57-7
M. Wt: 327.344
InChI Key: NPROYHWNOHBXFN-UHFFFAOYSA-N
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Description

1-(PYRAZINE-2-CARBONYL)-N-(4,5,6,7-TETRAHYDRO-2,1-BENZOXAZOL-3-YL)AZETIDINE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(PYRAZINE-2-CARBONYL)-N-(4,5,6,7-TETRAHYDRO-2,1-BENZOXAZOL-3-YL)AZETIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazine-2-carbonyl precursor, followed by the formation of the azetidine-3-carboxamide core. The final step involves the coupling of the pyrazine-2-carbonyl group with the azetidine-3-carboxamide under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to control reaction parameters precisely and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(PYRAZINE-2-CARBONYL)-N-(4,5,6,7-TETRAHYDRO-2,1-BENZOXAZOL-3-YL)AZETIDINE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, facilitated by reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(PYRAZINE-2-CARBONYL)-N-(4,5,6,7-TETRAHYDRO-2,1-BENZOXAZOL-3-YL)AZETIDINE-3-CARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound in drug discovery for its biological activity.

    Biological Studies: Investigation of its effects on cellular pathways and molecular targets.

    Industrial Chemistry: Utilization in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 1-(PYRAZINE-2-CARBONYL)-N-(4,5,6,7-TETRAHYDRO-2,1-BENZOXAZOL-3-YL)AZETIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(PYRAZINE-2-CARBONYL)-N-(4,5,6,7-TETRAHYDRO-2,1-BENZOXAZOL-3-YL)AZETIDINE-3-CARBOXAMIDE: shares structural similarities with other heterocyclic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its combination of pyrazine and azetidine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1-(pyrazine-2-carbonyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c22-14(19-15-11-3-1-2-4-12(11)20-24-15)10-8-21(9-10)16(23)13-7-17-5-6-18-13/h5-7,10H,1-4,8-9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPROYHWNOHBXFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NOC(=C2C1)NC(=O)C3CN(C3)C(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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